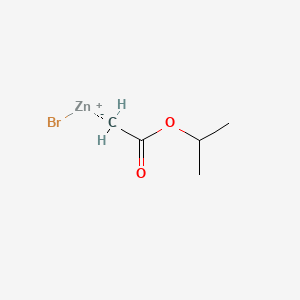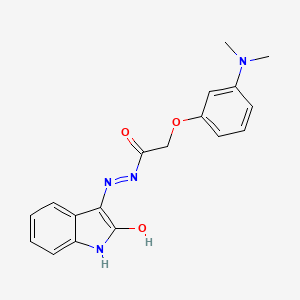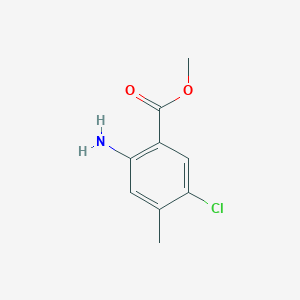
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid (2-EC-TBA) is an organic compound that is used in various laboratory experiments and scientific research applications. It is a versatile and useful reagent that can be used to synthesize various compounds and can be used to study the mechanism of action of various biological systems. 2-EC-TBA has a wide range of applications in the field of biochemistry, physiology and pharmacology.
Aplicaciones Científicas De Investigación
1. Synthesis of Benzofuro[2,3-c]pyridines
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid plays a role in the synthesis of benzofuro[2,3-c]pyridines, a class of emissive fluorophores, through palladium-catalyzed cascade reactions. This process involves the formation of C-C/C-C/C-N bonds and results in products that represent a new class of emissive fluorophores (Xiong et al., 2019).
2. Synthesis of Iminofurans
This compound is involved in the synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which are enamino keto forms in solutions. These compounds undergo cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh et al., 2009).
3. Creation of Polycyclic Aromatic N-Ethoxycarbonyl Thioamide S-Oxides
This chemical is crucial in synthesizing polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides, which upon cyclization yield thiophene imine-fused arenes. These arenes display significant bathochromic shifts of the absorption and emission bands, making them valuable in the field of fluorescent materials (Witalewska et al., 2018).
4. Development of Organic Sensitizers for Solar Cells
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is instrumental in the molecular engineering of organic sensitizers for dye-sensitized solar cell applications. It contributes to the development of sensitizers that show high efficiency in converting solar energy into electrical energy (Hagberg et al., 2008).
5. Production of Fluorescent Thiophene Derivatives
This compound aids in producing fused thiophene derivatives with antibacterial and antifungal activities. It undergoes reactions leading to thiophene derivatives, important in the field of biologically active compounds (Wardakhan et al., 2007).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the final coupled product .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is currently unavailable
Result of Action
The primary result of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C to maintain its stability . Additionally, the compound’s reactivity in Suzuki-Miyaura coupling can be affected by the presence of a suitable palladium catalyst and base .
Propiedades
IUPAC Name |
(2-ethoxycarbonylthiophen-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKJXPIJBJJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)